molecular formula C5H6BrClN2 B1345303 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 915707-66-3

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1345303
CAS No.: 915707-66-3
M. Wt: 209.47 g/mol
InChI Key: WHHNKVUVLZLAAM-UHFFFAOYSA-N
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Description

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position, a chloromethyl group at the third position, and a methyl group at the first position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(chloromethyl)-1-methyl-1H-pyrazole. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine or chloromethyl groups under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed depend on the specific reaction and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(chloromethyl)-1-phenyl-1H-pyrazole
  • 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
  • 4-Bromo-3-(chloromethyl)-1-propyl-1H-pyrazole

Uniqueness

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chloromethyl groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c1-9-3-4(6)5(2-7)8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNKVUVLZLAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640419
Record name 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-66-3
Record name 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
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